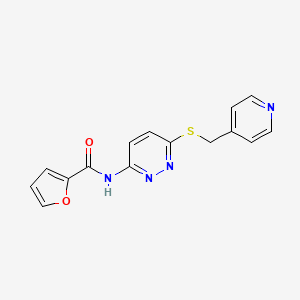

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked pyridin-4-ylmethyl group at position 6 and a furan-2-carboxamide moiety at position 2. Pyridazine derivatives are notable for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The thioether linkage may enhance metabolic stability, while the furan ring contributes to π-π stacking interactions in biological targets. Structural elucidation of such compounds often relies on crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name |

N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-15(12-2-1-9-21-12)17-13-3-4-14(19-18-13)22-10-11-5-7-16-8-6-11/h1-9H,10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZRGDGTNGSHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Pyridazinyl Intermediate: This step involves the reaction of pyridazin-3-ylamine with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate to form the pyridazinyl intermediate.

Thioether Formation: The intermediate is then reacted with a thiol reagent, such as thiourea, under basic conditions to introduce the thioether linkage.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thioether intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

Substitution: The pyridazinyl and furan rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, hydrogenation catalysts.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C18H17N5O3S

Molecular Weight : 383.4 g/mol

Structure : The compound features a pyridazinyl group linked to a furan-2-carboxamide moiety, which is crucial for its biological activity.

Scientific Research Applications

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several notable applications in scientific research:

Medicinal Chemistry

The compound is explored for its therapeutic potential due to its unique structural features. It has been investigated for:

- Anticancer Activity : Studies have shown that compounds containing similar moieties exhibit significant antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents .

Biological Research

In biochemical studies, this compound may serve as:

- Biochemical Probe or Inhibitor : Its ability to interact with specific enzymes or receptors allows it to be used in enzymatic studies, potentially leading to the discovery of new therapeutic targets .

Material Science

The compound's unique properties make it suitable for:

- Advanced Material Development : Its chemical structure can be utilized in creating materials with specific functionalities, such as sensors or catalysts .

Mechanism of Action

The mechanism of action of N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide and Analogs

Comparative Analysis

Core Structure Differences

- Target Compound : Pyridazine core (six-membered ring with two adjacent nitrogen atoms) favors planar geometry, enhancing interactions with flat binding pockets (e.g., ATP-binding sites in kinases).

- 1,4-Dihydropyridines (AZ331/AZ257): Non-aromatic cores enable redox activity, a hallmark of calcium channel blockers. Their reduced rigidity may limit use in high-specificity targets compared to pyridazines .

Substituent Effects

- Thioether Linkages :

- Carboxamide Variations :

- The target’s furan-2-carboxamide provides a compact, rigid moiety for hydrogen bonding.

- AZ331/AZ257 include bulkier N-aryl groups (e.g., 2-methoxyphenyl), which may sterically hinder target engagement but improve membrane permeability .

Biological Activity

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 312.3 g/mol. Its structure comprises a pyridazinyl group linked to a furan-2-carboxamide moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₄O₂S |

| Molecular Weight | 312.3 g/mol |

| CAS Number | 1021106-97-7 |

Synthesis

The synthesis of N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. The initial steps focus on preparing the pyridazinyl intermediate, which is subsequently coupled with the furan derivative. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), often employing catalysts like palladium on carbon (Pd/C) for effective coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, thus altering their activity. The compound may act as an inhibitor in various biochemical pathways, which can lead to therapeutic effects in different disease models .

Antiproliferative Activity

Research has demonstrated that derivatives of pyridine, including compounds similar to N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the antiproliferative activity against HeLa and A549 cell lines, indicating a potential role in cancer therapy .

Case Studies and Research Findings

- Anticancer Potential : A study investigated the antiproliferative effects of pyridine derivatives on several human cancer cell lines. It was found that specific structural modifications led to lower IC50 values, suggesting enhanced efficacy in inhibiting cell growth .

- Enzymatic Inhibition : The compound has been explored for its ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and DNA synthesis. Inhibition of DHFR is known to have therapeutic implications in cancer treatment by limiting the availability of nucleotides necessary for DNA replication .

- Therapeutic Applications : Beyond cancer, compounds with similar structures have been investigated for their potential in treating other diseases due to their diverse biological activities, including antiviral and antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide and its analogs?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages (as in the pyridinylmethylthio group) are typically formed using thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Analogous pyridazine derivatives have been synthesized via cyclocondensation of hydrazines with diketones, followed by functionalization with furan carboxamide groups using carbodiimide coupling agents like HATU .

- Key Considerations : Solvent choice (e.g., DMF for solubility) and catalysts (e.g., copper iodide for Ullmann-type couplings) significantly impact yield . Purification often involves column chromatography or recrystallization from ethanol .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirms carbonyl (C=O) and thioether (C-S) bonds via characteristic stretches (e.g., 1650–1700 cm⁻¹ for amides) .

- NMR (¹H/¹³C) : Identifies proton environments (e.g., furan ring protons at δ 6.3–7.5 ppm) and carbon backbone connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What preliminary pharmacological screening strategies are recommended for this compound?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or radiometric assays .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2) to assess antiproliferative activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodology :

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .

- Catalyst Screening : Test Pd/C or CuI for coupling steps; microwave-assisted synthesis may reduce reaction time .

- Workflow Adjustments : Implement flow chemistry for continuous purification, minimizing intermediate degradation .

Q. How should researchers address contradictory bioactivity data across studies?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition could stem from assay conditions (e.g., ATP concentration variations) .

- Resolution Strategies :

- Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.5) and ATP concentrations (e.g., 10 µM) .

- Validate with Orthogonal Methods : Confirm binding via surface plasmon resonance (SPR) alongside enzymatic assays .

- Data Normalization : Report activity relative to a common reference compound (e.g., imatinib for tyrosine kinases) .

Q. What computational approaches support mechanistic studies of this compound’s bioactivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., pyridinylmethylthio vs. benzylthio) on activity using MOE software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.